molecular formula C13H14N4O B14799156 2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine

2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine

Cat. No.: B14799156
M. Wt: 242.28 g/mol
InChI Key: CAVUNQCNMKXVED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine typically involves the formation of the indole and oxadiazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques suitable for large quantities .

Mechanism of Action

The mechanism of action of 2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity . The oxadiazole ring can also interact with biological targets, contributing to the compound’s overall biological activity .

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

2-[5-(1-methylindol-3-yl)-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C13H14N4O/c1-17-8-10(9-4-2-3-5-11(9)17)13-16-15-12(18-13)6-7-14/h2-5,8H,6-7,14H2,1H3

InChI Key

CAVUNQCNMKXVED-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)CCN

Origin of Product

United States

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